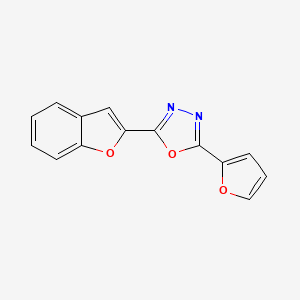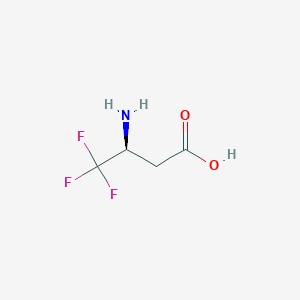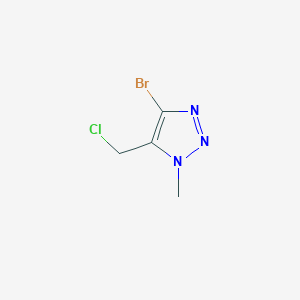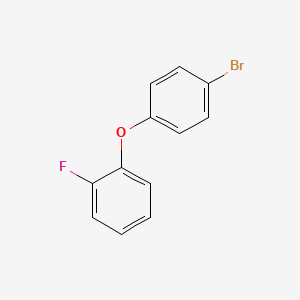
1-Methyl-5-nitro-1,2,3-triazole
説明
1-Methyl-5-nitro-1,2,3-triazole is a derivative of the triazole family. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes . The molecular formula of 1-Methyl-5-nitro-1,2,3-triazole is C3H5N3 .
Synthesis Analysis
The synthesis of 1-Methyl-5-nitro-1,2,3-triazole involves several steps. The residue from the synthesis process is purified by silica-gel column chromatography eluting with 6:1 petroleum ether/ethyl acetate to afford 1-methyl-5-nitro-1H-1,2,3-triazole .
Molecular Structure Analysis
The molecular structure of 1-Methyl-5-nitro-1,2,3-triazole consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The molecular weight of this compound is 83.0919 .
Chemical Reactions Analysis
Triazoles are known for their ability to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This allows for the construction of diverse novel bioactive molecules .
Physical And Chemical Properties Analysis
The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C .
科学的研究の応用
- 1-Methyl-5-nitro-1,2,3-triazole and its derivatives have shown promising antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. These compounds could potentially serve as novel antibiotics or antifungal agents .
- The triazole scaffold, including 1-Methyl-5-nitro-1,2,3-triazole, has attracted attention in cancer research. Scientists have investigated its role as an anticancer agent, either directly or as part of drug candidates. Understanding its mechanism of action and optimizing its efficacy remains an active area of study .
- Some derivatives of 1-Methyl-5-nitro-1,2,3-triazole have demonstrated antiviral activity. For instance, they’ve been evaluated against influenza viruses, measles, and respiratory syncytial viruses. These findings highlight their potential in combating viral infections .
- Beyond biological applications, 1-Methyl-5-nitro-1,2,3-triazole has relevance in material science. Researchers have explored its use in designing functional materials, such as sensors, catalysts, and molecular assemblies. Its unique structure allows for diverse interactions, making it valuable in material chemistry .
- The triazole family, including 1-Methyl-5-nitro-1,2,3-triazole, has implications in agrochemistry. Scientists have investigated their potential as crop protection agents, herbicides, and growth regulators. These applications contribute to sustainable agriculture .
- Although less explored, some studies suggest that triazole derivatives, including 1-Methyl-5-nitro-1,2,3-triazole, may have neuroprotective effects. Further research is needed to understand their impact on neuronal health and potential therapeutic applications .
Antimicrobial Activity
Anticancer Potential
Antiviral Applications
Material Chemistry
Agrochemical Research
Neuroprotective Properties
作用機序
Target of Action
1-Methyl-5-nitro-1,2,3-triazole is a member of the triazole family, which are known to interact with a variety of enzymes and receptors in biological systems . Triazoles have been found to inhibit Rho GTPases, which play a significant role in hyperproliferative and neoplastic diseases . They also exhibit anti-ChE activity by inhibiting both AChE and BuChE activities . Furthermore, some triazoles have been tested as inhibitors of MET kinase .
Mode of Action
The interaction of 1-Methyl-5-nitro-1,2,3-triazole with its targets results in changes in the biological system. For instance, the inhibition of Rho GTPases can disrupt cancer signaling and metastasis . The inhibition of AChE and BuChE activities by the 1,2,3-triazole ring can affect neurotransmission . The inhibition of MET kinase can affect cell growth and differentiation .
Biochemical Pathways
The affected pathways and their downstream effects depend on the specific targets of 1-Methyl-5-nitro-1,2,3-triazole. For example, the inhibition of Rho GTPases can affect cell proliferation and migration . The inhibition of AChE and BuChE can affect cholinergic neurotransmission . The inhibition of MET kinase can affect various cellular processes, including cell growth, differentiation, and survival .
Pharmacokinetics
The pharmacokinetics of triazole compounds in general are known to be influenced by factors such as their chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
The molecular and cellular effects of 1-Methyl-5-nitro-1,2,3-triazole’s action depend on its specific targets and the biological system in which it is acting. For example, the inhibition of Rho GTPases can lead to reduced cell proliferation and migration, potentially inhibiting the progression of neoplastic diseases . The inhibition of AChE and BuChE can lead to increased acetylcholine levels, potentially affecting neurological function . The inhibition of MET kinase can lead to reduced cell growth and differentiation, potentially affecting the progression of diseases such as cancer .
Action Environment
The action, efficacy, and stability of 1-Methyl-5-nitro-1,2,3-triazole can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Additionally, the biological environment in which the compound is acting, including the presence of other molecules and the specific characteristics of the target cells or tissues, can also influence its action and efficacy .
Safety and Hazards
特性
IUPAC Name |
1-methyl-5-nitrotriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c1-6-3(7(8)9)2-4-5-6/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGRZGKYADPMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-nitro-1,2,3-triazole | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2787176.png)
![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2787177.png)
![6-Acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2787180.png)


![(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B2787189.png)
![methyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2787192.png)
![1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea](/img/structure/B2787193.png)
![N-(2,5-dimethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2787194.png)
![2-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2787195.png)



![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine](/img/structure/B2787199.png)